

Unveiling DM3-SMe: A Technical Guide to a Potent Maytansinoid Cytotoxin

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Compound of Interest

Compound Name: DM3-SMe

Cat. No.: B12294429

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For Researchers, Scientists, and Drug Development Professionals

Introduction

DM3-SMe is a highly potent maytansinoid, a class of microtubule-targeting agents, that has garnered significant interest in the field of oncology, particularly in the development of Antibody-Drug Conjugates (ADCs). Its exceptional cytotoxicity, operating at the sub-nanomolar level, makes it a formidable payload for targeted cancer therapies. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols associated with **DM3-SMe**.

Chemical Structure and Properties

DM3-SMe, with the CAS number 796073-70-6, is a derivative of maytansine. Its chemical formula is $C_{38}H_{54}ClN_3O_{10}S_2$, and it has a molecular weight of approximately 812.43 g/mol. The structure incorporates a complex macrocyclic core characteristic of maytansinoids, functionalized with a methyl disulfide group which is crucial for its conjugation to antibodies.

Table 1: Physicochemical Properties of **DM3-SMe**

Property	Value	Source
Molecular Formula	C38H54ClN3O10S2	-
Molecular Weight	812.43 g/mol	-
CAS Number	796073-70-6	-
Predicted Boiling Point	962.6 ± 65.0 °C	-
Predicted Density	1.31 ± 0.1 g/cm ³	-
Predicted pKa	9.82 ± 0.70	-
Solubility	Soluble in DMSO	-

Biological Activity

DM3-SMe exhibits extremely high cytotoxic activity against cancer cells. Its primary mechanism of action is the inhibition of tubulin polymerization, a critical process for cell division. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis.

Table 2: In Vitro Cytotoxicity of **DM3-SMe**

Parameter	Value	Cell Line(s)
IC50	0.0011 nM	Not specified in the initial findings, but this value indicates high potency.

Note: The specific cell line for this IC50 value was not available in the initial search results. Further research across a panel of cancer cell lines is recommended for a comprehensive understanding of its activity spectrum.

Experimental Protocols

Synthesis of Maytansinoids (General Approach)

While a specific, detailed synthesis protocol for **DM3-SMe** is not readily available in the public domain, the general approach for the semi-synthesis of maytansinoid derivatives like DM1, DM3, and DM4 from ansamitocin P-3 provides a foundational understanding. The process typically involves:

- Isolation of the Maytansinoid Precursor: Ansamitocin P-3 is a common starting material, which can be isolated from microbial fermentation.
- Reduction of the Disulfide Bond: The disulfide bond in the precursor is reduced to yield a free thiol group.
- Acylation of the Thiol Group: The resulting thiol-containing maytansinoid is then acylated with a linker-payload moiety. For **DM3-SMe**, this would involve a reagent that introduces the methyl disulfide functionality.
- Purification: The final product is purified using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).

Tubulin Polymerization Inhibition Assay

This assay is fundamental to characterizing the mechanism of action of **DM3-SMe**.

Objective: To quantify the inhibitory effect of **DM3-SMe** on the polymerization of tubulin in vitro.

Materials:

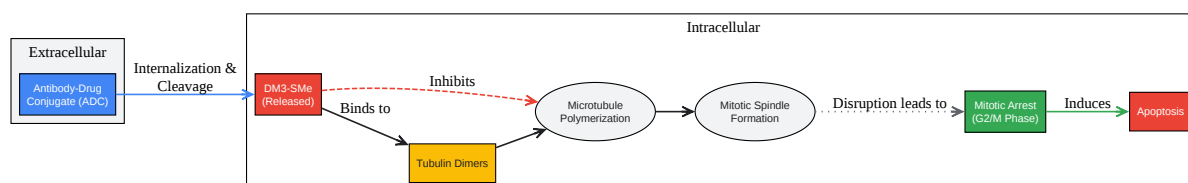
- Purified tubulin protein
- GTP (Guanosine triphosphate)
- Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
- **DM3-SMe** dissolved in an appropriate solvent (e.g., DMSO)
- A microplate reader capable of measuring absorbance at 340 nm

Procedure:

- Prepare a reaction mixture containing tubulin and GTP in the polymerization buffer.
- Add varying concentrations of **DM3-SMe** or a vehicle control (DMSO) to the reaction mixture.
- Incubate the mixture at 37°C to initiate tubulin polymerization.
- Monitor the increase in absorbance at 340 nm over time using a microplate reader. The increase in absorbance corresponds to the extent of tubulin polymerization.
- Plot the rate of polymerization against the concentration of **DM3-SMe** to determine the IC₅₀ value for tubulin polymerization inhibition.

Mechanism of Action and Signaling Pathway

DM3-SMe exerts its cytotoxic effects by interfering with the dynamic instability of microtubules. This leads to a cascade of events culminating in programmed cell death.

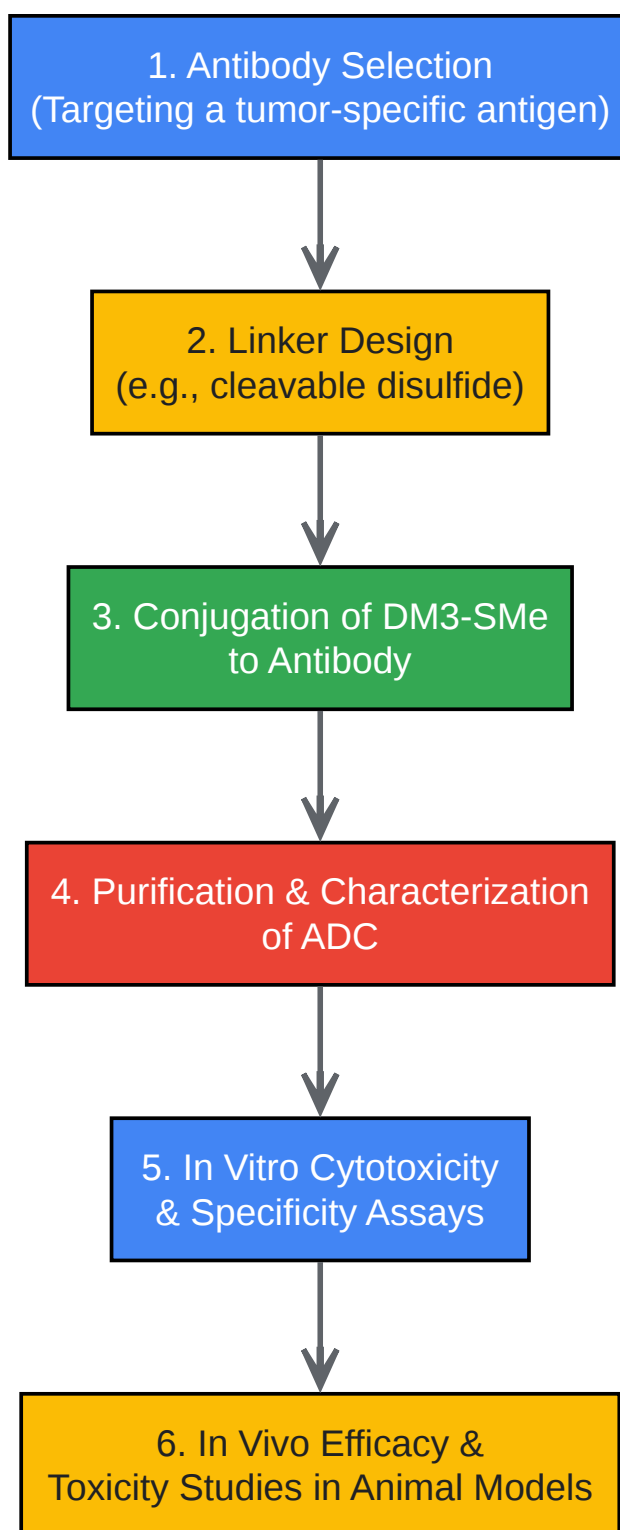


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Caption: Mechanism of action of **DM3-SMe** leading to apoptosis.

Experimental Workflow: ADC Development

The development of an ADC using **DM3-SMe** involves a series of well-defined steps, from antibody selection to in vivo testing.



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Caption: Workflow for the development of a **DM3-SMe**-based ADC.

Conclusion

DM3-SMe stands out as a remarkably potent cytotoxic agent with a well-defined mechanism of action. Its utility as a payload in antibody-drug conjugates offers a promising avenue for the development of highly targeted and effective cancer therapies. This guide provides a foundational resource for researchers and drug development professionals working with this important molecule. Further investigation into its detailed synthesis, a broader in vitro activity profile, and in vivo pharmacokinetics will be crucial for its continued development and clinical translation.

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